molecular formula C9H8O6 B12864469 Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate

Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate

Cat. No.: B12864469
M. Wt: 212.16 g/mol
InChI Key: BDILEXPEIYGLGV-UFXPWXELSA-N
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Description

Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate is a complex organic compound characterized by its unique structure, which includes a furan ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the furan ring. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the furan ring play crucial roles in its reactivity and binding to biological molecules. Pathways involved may include enzyme inhibition or activation, modulation of oxidative stress, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)butanoate
  • Ethyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate
  • Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)pent-2-enoate

Uniqueness

Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of hydroxyl groups and a furan ring makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

methyl (Z,4E)-3-hydroxy-4-(4-hydroxy-5-oxofuran-2-ylidene)but-2-enoate

InChI

InChI=1S/C9H8O6/c1-14-8(12)3-5(10)2-6-4-7(11)9(13)15-6/h2-4,10-11H,1H3/b5-3-,6-2+

InChI Key

BDILEXPEIYGLGV-UFXPWXELSA-N

Isomeric SMILES

COC(=O)/C=C(/C=C/1\C=C(C(=O)O1)O)\O

Canonical SMILES

COC(=O)C=C(C=C1C=C(C(=O)O1)O)O

Origin of Product

United States

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